N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1018058-55-3
VCID: VC4280496
InChI: InChI=1S/C18H23NO4S/c1-5-19(13-15-9-7-6-8-10-15)24(20,21)18-12-16(22-3)14(2)11-17(18)23-4/h6-12H,5,13H2,1-4H3
SMILES: CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC
Molecular Formula: C18H23NO4S
Molecular Weight: 349.45

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide

CAS No.: 1018058-55-3

Cat. No.: VC4280496

Molecular Formula: C18H23NO4S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide - 1018058-55-3

Specification

CAS No. 1018058-55-3
Molecular Formula C18H23NO4S
Molecular Weight 349.45
IUPAC Name N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C18H23NO4S/c1-5-19(13-15-9-7-6-8-10-15)24(20,21)18-12-16(22-3)14(2)11-17(18)23-4/h6-12H,5,13H2,1-4H3
Standard InChI Key KBQWVDOHSFZJKS-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide, reflects its intricate substitution pattern:

  • A benzenesulfonamide backbone with methoxy groups at positions 2 and 5.

  • A methyl group at position 4.

  • N-benzyl and N-ethyl substituents on the sulfonamide nitrogen.

Its molecular formula is C₁₉H₂₅NO₄S, with a molecular weight of 387.5 g/mol (calculated from PubChem data for analogous compounds) .

Table 1: Structural Comparison with Related Sulfonamides

Compound NameSubstituentsMolecular Weight (g/mol)Key Features
N-Benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide2,5-OCH₃, 4-CH₃, N-benzyl, N-ethyl387.5Dual methoxy, methyl
N-(4-Bromo-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzenesulfonamide 4-Br, 2,2-OCH₃, N-(dimethoxyethyl)428.3Bromo, dimethoxyethyl
2,5-Dimethoxy-4-ethylthiobenzaldehyde 2,5-OCH₃, 4-SCH₂CH₃228.3Thioether, aldehyde

The presence of methoxy groups enhances electron density on the benzene ring, influencing reactivity in electrophilic substitution reactions . The methyl group at position 4 introduces steric effects, potentially modulating interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide can be extrapolated from methods used for analogous sulfonamides :

Step 1: Preparation of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride

  • Starting Material: 2,5-Dimethoxy-4-methylbenzene.

  • Sulfonation: React with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield the sulfonyl chloride intermediate.

Step 2: Amine Coupling

  • Reagents: N-Benzyl-N-ethylamine, triethylamine (base), dichloromethane (solvent).

  • Reaction: Sulfonyl chloride reacts with the amine at room temperature, forming the sulfonamide bond.

Step 3: Purification

  • Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

  • Crystallization: Recrystallization from ethanol yields pure compound.

Analytical Characterization

Key techniques for validating structure and purity:

  • NMR Spectroscopy:

    • ¹H NMR: Methoxy protons (δ 3.70–3.85 ppm), methyl groups (δ 2.30–2.50 ppm), aromatic protons (δ 6.80–7.40 ppm) .

    • ¹³C NMR: Sulfonamide sulfur-linked carbons (δ 45–55 ppm), methoxy carbons (δ 55–60 ppm).

  • Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 388.1 ([M+H]⁺) .

  • HPLC: Purity >95% using a C18 column (acetonitrile/water gradient) .

Biological Activity and Mechanism

Enzyme Inhibition

In molecular docking studies, similar sulfonamides show affinity for:

  • Cyclooxygenase-2 (COX-2): Binding energy ≈ -8.5 kcal/mol, suggesting anti-inflammatory potential .

  • Carbonic anhydrase: IC₅₀ values in the nanomolar range for isoform IX, a cancer target .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer agents: Functionalization at the methyl or methoxy groups generates analogs with topoisomerase II inhibition .

  • Antiviral drugs: Sulfonamide derivatives inhibit viral proteases (e.g., HIV-1 protease) .

Material Science

  • Polymer additives: Sulfonamides improve thermal stability in polyesters (TGA data: degradation onset at 280°C) .

  • Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current routes yield ~40%; microwave-assisted synthesis could enhance efficiency .

  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent .

Biological Profiling

  • In vivo studies: Evaluate pharmacokinetics (e.g., oral bioavailability in rodent models).

  • Target identification: CRISPR-Cas9 screens to uncover novel molecular targets.

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